molecular formula C18H14N6O B2448828 N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396757-99-5

N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No. B2448828
CAS RN: 1396757-99-5
M. Wt: 330.351
InChI Key: VXTIABBMJNLTCN-UHFFFAOYSA-N
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Description

N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, also known as QTT, is a chemical compound that has gained significant attention in the field of medicinal chemistry. QTT has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Scientific Research Applications

Antiproliferative Activities on Cancer Cell Lines

A study synthesized novel amide derivatives showing significant antiproliferative activities against human cancer cell lines, including liver, breast, and colon carcinoma. These derivatives led to dramatic cell cycle arrest, indicating potential for cancer treatment interventions (Şeyma Cankara Pirol et al., 2014).

Antimicrobial Screening

Another research focused on synthesizing derivatives integrated with quinoline and pyrazole moieties, exhibiting excellent yields and showing promising antibacterial activity against pathogenic bacteria like S. aureus and E. coli (M. Idrees et al., 2020).

Serotonin Type-3 Receptor Antagonists

Quinoxalin-2-carboxamides were evaluated as serotonin type-3 receptor antagonists, indicating potential for therapeutic applications in treating conditions modulated by this receptor, demonstrating the versatility of quinoline derivatives in pharmacological applications (R. Mahesh et al., 2011).

Synthesis and Electrophilic Substitution Reactions

Studies have also explored the synthesis of quinoline derivatives and their reactivity, including electrophilic substitution reactions, highlighting the chemical versatility and potential for further functionalization of quinoline-based compounds (A. Aleksandrov et al., 2019).

Corrosion Inhibition

In the realm of material science, carboxamide ligands based on quinoline derivatives have been examined for their role as corrosion inhibitors for mild steel in hydrochloric acid solution, showcasing the application of quinoline derivatives beyond biomedicine (Roghayeh Sadeghi Erami et al., 2019).

properties

IUPAC Name

2-(4-methylphenyl)-N-quinolin-5-yltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O/c1-12-7-9-13(10-8-12)24-22-17(21-23-24)18(25)20-16-6-2-5-15-14(16)4-3-11-19-15/h2-11H,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTIABBMJNLTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(quinolin-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

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